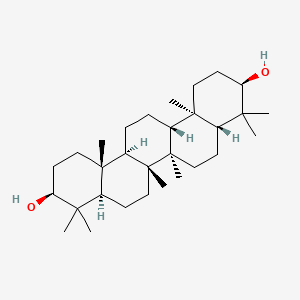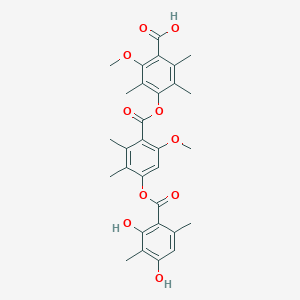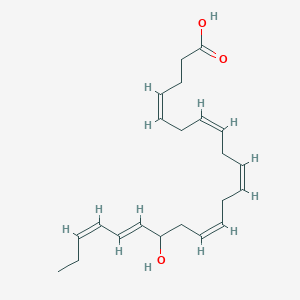
(±)16-HDHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
(±)16-Hydroxy Docosahexaenoic Acid is primarily synthesized through the autoxidation of docosahexaenoic acid in vitro . This process involves the exposure of DHA to oxygen, leading to the formation of various hydroxylated derivatives, including (±)16-Hydroxy Docosahexaenoic Acid . Additionally, it can be produced by incubating DHA in rat liver, brain, and intestinal microsomes . The reaction conditions typically involve maintaining a controlled environment to facilitate the autoxidation process.
Chemical Reactions Analysis
(±)16-Hydroxy Docosahexaenoic Acid undergoes several types of chemical reactions, including:
Oxidation: As an autoxidation product, it is formed through the oxidation of DHA.
Reduction: It can potentially undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.
Substitution: The hydroxyl group in (±)16-Hydroxy Docosahexaenoic Acid can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxygen for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions are various hydroxylated derivatives of DHA .
Scientific Research Applications
(±)16-Hydroxy Docosahexaenoic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (±)16-Hydroxy Docosahexaenoic Acid involves its role as a marker of oxidative stress. It is formed through the autoxidation of DHA, a process that generates reactive oxygen species (ROS) and other oxidative products . These oxidative products can interact with cellular components, leading to oxidative damage and stress. The molecular targets and pathways involved include the lipid peroxidation pathway and the generation of ROS .
Comparison with Similar Compounds
(±)16-Hydroxy Docosahexaenoic Acid is unique due to its specific formation through the autoxidation of DHA and its role as a marker of oxidative stress. Similar compounds include other hydroxylated derivatives of DHA, such as:
- 8-Hydroxy Docosahexaenoic Acid
- 10-Hydroxy Docosahexaenoic Acid
- 14-Hydroxy Docosahexaenoic Acid
- 17-Hydroxy Docosahexaenoic Acid
- 20-Hydroxy Docosahexaenoic Acid
These compounds share similar properties and functions but differ in the position of the hydroxyl group on the DHA molecule, which can influence their specific roles and applications.
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+ |
InChI Key |
CSXQXWHAGLIFIH-VUARBJEWSA-N |
SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
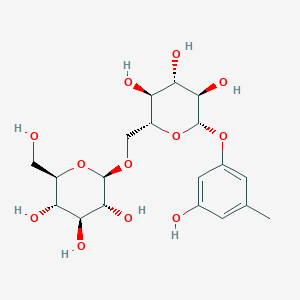
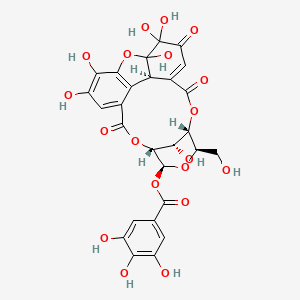
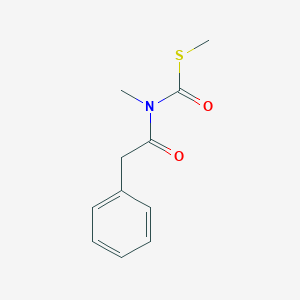
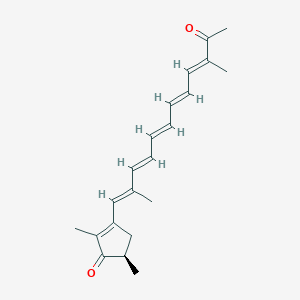
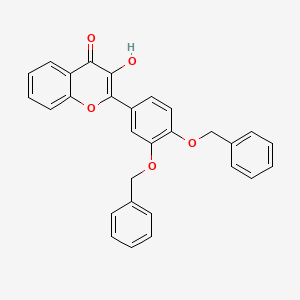
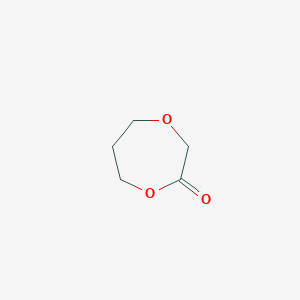

![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
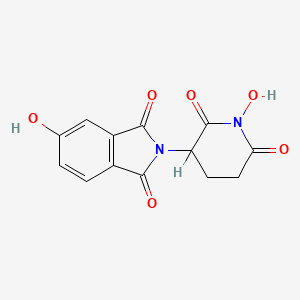
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
